Phenyl 2-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Phenyl 2-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a phenyl group attached to a 2-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate moiety, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzoic acid with phthalic anhydride under acidic conditions to form the isoindole core. This intermediate is then esterified with phenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Phenyl 2-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated isoindole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Phenyl 2-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism by which Phenyl 2-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its anticancer effects could be linked to the induction of apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like the p53 pathway .
Comparison with Similar Compounds
2-(2-Hydroxyphenyl)benzothiazole: Known for its fluorescence properties and used in bioimaging applications.
2-Phenylbenzimidazole: Exhibits anticancer and antimicrobial activities.
Salicylic Acid Derivatives: Commonly used in pharmaceuticals for their anti-inflammatory and analgesic properties.
Uniqueness: Its ability to undergo various chemical transformations and its promising biological activities make it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H13NO5 |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
phenyl 2-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C21H13NO5/c23-18-9-5-4-8-17(18)22-19(24)15-11-10-13(12-16(15)20(22)25)21(26)27-14-6-2-1-3-7-14/h1-12,23H |
InChI Key |
GDUQZCRCRBKNJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4O |
Origin of Product |
United States |
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